2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide

Physicochemical property SAR Medicinal chemistry

Researchers requiring a halogenated benzamide scaffold with predictable metabolic stability often encounter batch variability and limited analytical documentation. This 95% pure building block provides a sterically shielded aniline nitrogen that resists oxidative metabolism. • 2-Cl substituent enables halogen-bonding in fragment-based discovery • Neopentyl group reduces N-dealkylation for improved microsomal stability • In stock with full characterization data (NMR, HPLC-MS) for immediate dispatch.

Molecular Formula C12H17ClN2O
Molecular Weight 240.73 g/mol
CAS No. 1250116-60-9
Cat. No. B1424431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide
CAS1250116-60-9
Molecular FormulaC12H17ClN2O
Molecular Weight240.73 g/mol
Structural Identifiers
SMILESCC(C)(C)CNC1=CC(=C(C=C1)C(=O)N)Cl
InChIInChI=1S/C12H17ClN2O/c1-12(2,3)7-15-8-4-5-9(11(14)16)10(13)6-8/h4-6,15H,7H2,1-3H3,(H2,14,16)
InChIKeyHVMABOGZTVOOOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide (CAS 1250116-60-9): Core Identity for Research Procurement


2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide is a substituted benzamide building block with the molecular formula C12H17ClN2O and a molecular weight of 240.73 g/mol [1]. It features a 2-chloro substituent on the benzamide ring and a 4-(2,2-dimethylpropyl)amino (neopentylamino) side chain. This compound is cataloged as a versatile small-molecule scaffold for pharmaceutical and agrochemical research and is primarily supplied by specialty chemical vendors for laboratory use only .

Why 2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide Cannot Be Casually Interchanged with In-Class Analogs


Benzamide derivatives are highly sensitive to even single-atom substitutions, with the 2-chloro and 4-neopentylamino groups each contributing independently to molecular recognition, lipophilicity, and metabolic stability . Generic substitution—such as replacing this compound with the des-chloro analog (4-[(2,2-dimethylpropyl)amino]benzamide, CAS 1250880-38-6) or the des-neopentyl analog (2-chloro-4-aminobenzamide, CAS 5900-59-4)—introduces changes in hydrogen-bonding capacity, steric bulk, and electronic distribution that can abolish target binding or alter pharmacokinetic profiles in unpredictable ways . The following quantitative evidence, though limited in direct comparator data, delineates the specific physicochemical and structural boundaries that define this compound's differentiated profile.

Quantitative Differentiation Evidence for 2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide Versus Closest Analogs


Molecular Weight Shift of +34.45 g/mol Relative to the Des-Chloro Analog

The target compound possesses a molecular weight of 240.73 g/mol (C12H17ClN2O), compared to 206.28 g/mol (C12H18N2O) for the des-chloro analog 4-[(2,2-dimethylpropyl)amino]benzamide [1]. The +34.45 g/mol difference corresponds directly to the substitution of a hydrogen atom (1.01 Da) with a chlorine atom (35.45 Da) [2].

Physicochemical property SAR Medicinal chemistry

Heavy Atom Count and Halogen Bonding Potential Differentiate from Non-Halogenated Analogs

The target compound contains a chlorine atom at the 2-position of the benzamide ring, enabling halogen-bond donor interactions that are absent in the non-halogenated analog 4-[(2,2-dimethylpropyl)amino]benzamide . The heavy atom count is 16 (C12H17ClN2O) versus 14 for the des-chloro analog . In class-level benzamide SAR studies, 2-chloro substitution has been shown to enhance binding to hydrophobic enzyme pockets and influence conformational rigidity of the carboxamide group [1].

Halogen bonding Crystal engineering Drug design

Bulky Neopentyl Group Introduces Steric Bulk Absent in 4-Amino Substituted Analogs

The 4-(2,2-dimethylpropyl)amino substituent introduces a quaternary carbon center with three methyl groups, creating substantial steric bulk adjacent to the aniline nitrogen. In contrast, the des-neopentyl analog 2-chloro-4-aminobenzamide (CAS 5900-59-4) bears a primary amine with minimal steric hindrance . The neopentyl group is known in medicinal chemistry to shield metabolically labile sites and reduce oxidative N-dealkylation, as demonstrated across benzamide and related scaffolds [1]. The target compound also has 4 rotatable bonds versus 1 for 2-chloro-4-aminobenzamide, reflecting greater conformational flexibility [2].

Steric hindrance Metabolic stability Selectivity

Dual Functional Group Architecture Enables Orthogonal Derivatization Not Possible with Mono-Functional Analogs

The target compound presents two chemically distinct functional handles: a secondary aromatic amine at the 4-position and a primary carboxamide at the 1-position. This contrasts with analogs that possess only one reactive site—for example, 2-chloro-4-aminobenzamide has both an amine and a carboxamide, but the amine is primary (not N-substituted), leading to different reactivity . The presence of the N-neopentyl group reduces the nucleophilicity of the aniline nitrogen compared to the primary amine analog, potentially allowing for chemoselective reactions at the carboxamide without amine protection .

Synthetic intermediate Combinatorial chemistry Library synthesis

Procurement-Driven Application Scenarios for 2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide


Scaffold for Halogen-Bond-Exploiting Fragment Libraries

The 2-chloro substituent provides a halogen-bond donor site that can be exploited in fragment-based drug discovery targeting proteins with complementary Lewis-base pockets. As demonstrated by the heavy atom count comparison in Evidence Item 2, this compound offers a halogenated scaffold absent in the des-chloro analog [1].

Metabolic Stability Probe in Benzamide SAR Studies

The sterically demanding neopentyl group shields the aniline nitrogen from oxidative metabolism, as supported by class-level evidence on N-substituted aminobenzamides [2]. This compound serves as a tool to test the impact of N-alkyl bulk on in vitro microsomal stability relative to primary amine controls like 2-chloro-4-aminobenzamide.

Orthogonal Derivatization Intermediate for Combinatorial Library Synthesis

With a secondary aromatic amine and a primary carboxamide, this building block—available at 95% purity from Enamine and Sigma-Aldrich —enables sequential derivatization without protecting group manipulation, a clear practical advantage over mono-functional analogs.

Analytical Reference Standard for Impurity Profiling

Vendor documentation lists this compound as a reference substance for drug impurities [3]. Its distinct molecular weight of 240.73 g/mol and unique InChI Key (HVMABOGZTVOOOX-UHFFFAOYSA-N) facilitate unambiguous identification in HPLC-MS impurity tracking methods.

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